(4-Aminopyridin-3-yl)methanol

Spinal Cord Injury Axonal Conduction Potassium Channel Blocker

(4-Aminopyridin-3-yl)methanol (4-AP-3-MeOH) is a 4-aminopyridine derivative bearing a hydroxymethyl substituent at the 3-position of the pyridine ring. Unlike the parent compound 4-aminopyridine (4-AP, dalfampridine), this substitution confers a distinct pharmacological profile: 4-AP-3-MeOH retains fast potassium channel blocking activity while demonstrating superior efficacy in restoring axonal conduction in injured spinal cord models.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 138116-34-4
Cat. No. B111802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopyridin-3-yl)methanol
CAS138116-34-4
Synonyms4-aminopyridine-3-methanol
4-AP-3-Me0H
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)CO
InChIInChI=1S/C6H8N2O/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2,(H2,7,8)
InChIKeyWNBVEYMTVDMSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Aminopyridin-3-yl)methanol (CAS 138116-34-4): A Differentiated Aminopyridine Potassium Channel Blocker and Synthetic Intermediate


(4-Aminopyridin-3-yl)methanol (4-AP-3-MeOH) is a 4-aminopyridine derivative bearing a hydroxymethyl substituent at the 3-position of the pyridine ring [1]. Unlike the parent compound 4-aminopyridine (4-AP, dalfampridine), this substitution confers a distinct pharmacological profile: 4-AP-3-MeOH retains fast potassium channel blocking activity while demonstrating superior efficacy in restoring axonal conduction in injured spinal cord models [2]. The compound is classified as both a potassium channel blocker and an aromatic primary alcohol, making it a bifunctional building block for medicinal chemistry [1].

Why 4-AP-3-MeOH Cannot Be Replaced by Generic 4-Aminopyridine or Other Aminopyridine Analogs


Although 4-aminopyridine (4-AP) is the most well-known fast potassium channel blocker, its clinical utility is constrained by a narrow therapeutic window, significant effects on axonal electrophysiological properties, and reduced responsiveness to repetitive stimuli [1]. Other aminopyridine analogs—including 3,4-diaminopyridine and simple regioisomers such as (3-aminopyridin-4-yl)methanol—exhibit divergent ion channel selectivity profiles and are not functionally interchangeable in spinal cord injury models [2]. The unique 3-hydroxymethyl substitution in 4-AP-3-MeOH is the critical structural determinant that enables ~10-fold higher potency, preservation of axonal fidelity under high-frequency stimulation, and a broader effective concentration range, as demonstrated in the quantitative evidence below [1].

Head-to-Head Comparative Evidence: (4-Aminopyridin-3-yl)methanol vs. Closest Analogs


10-Fold Superior Potency in Restoring Axonal Conduction vs. 4-Aminopyridine

In a direct head-to-head comparison using stretched guinea pig spinal cord white-matter strips, 4-AP-3-MeOH was 10-fold more potent than the parent compound 4-aminopyridine (4-AP) and other 4-AP derivatives in restoring axonal conduction [1]. The compound restored compound action potential (CAP) conduction at substantially lower effective concentrations while showing no preference for small- vs. large-caliber axons—a key advantage for uniform functional recovery [1].

Spinal Cord Injury Axonal Conduction Potassium Channel Blocker

Preserved Axonal Responsiveness to Repetitive Stimuli Unlike 4-AP

In a parallel evaluation of potassium channel blockers in a rat mechanical spinal cord injury model, 4-AP-3-MeOH had no negative influence on the electrical responsiveness of rescued axons, whereas 4-AP-recruited axons displayed a significantly reduced ability to follow multiple stimuli [1]. This was confirmed by CAP amplitude measurements under train stimulation: 4-AP treatment resulted in a significant decrease in CAP amplitude (p < 0.01), while 4-AP-3-MeOH maintained CAP fidelity [2].

Axonal Fidelity Repetitive Stimulation Electrophysiology

Wider Therapeutic Range: Superior Conduction Restoration in MS and Chemical Injury Models

In an ex vivo experimental autoimmune encephalomyelitis (EAE) mouse spinal cord model of multiple sclerosis, 4-AP-3-MeOH significantly increased axonal conduction [1]. In a chemical injury model using acrolein-mediated myelin damage, 100 μM 4-AP-3-MeOH restored CAP conduction to a significantly greater magnitude than 100 μM 4-AP, while maintaining efficacy across a concentration range from 0.1 to 100 μM—a 1,000-fold dynamic range [2]. The parent compound 4-AP has a narrow therapeutic range in clinical application due to dose-limiting side effects including seizure induction [1].

Multiple Sclerosis Demyelination Therapeutic Window

Efficacy in Acute In Vivo Spinal Cord Compression Injury

In a rat model of acute spinal cord compression injury, topical application of 4-AP-3-MeOH effectively improved somatosensory evoked potential (SSEP) conduction after 30 minutes of injury characterized by gray and white matter bleeding with varying degrees of demyelination [1]. While no direct comparator was tested in this specific study, this represents a class-level differentiation from 4-AP, which has been reported to exhibit significantly lower efficacy in comparable acute injury models due to its narrower therapeutic index [2].

In Vivo Efficacy Acute Spinal Cord Injury SSEP Conduction

Chemically Differentiated Building Block: Dual Amino-Alcohol Functionality vs. Simple Aminopyridines

Unlike 4-aminopyridine (which lacks a hydroxyl handle) or 3-hydroxymethylpyridine (which lacks the amino group), 4-AP-3-MeOH provides both a primary aromatic amine at the 4-position and a primary alcohol at the 3-position, enabling orthogonal derivatization strategies . This dual functionality has been exploited in patent literature for the synthesis of silyl-protected intermediates (e.g., TBDMS protection of the alcohol) and as a core scaffold in kinase inhibitor programs [1]. Typical commercial specifications include ≥95% purity with melting point 167–169°C, though purity grades up to 97–98% are available from multiple vendors .

Medicinal Chemistry Synthetic Intermediate Bifunctional Scaffold

Recommended Application Scenarios for (4-Aminopyridin-3-yl)methanol Based on Quantitative Differentiation Evidence


Spinal Cord Injury Electrophysiology: Compound Action Potential Restoration Studies

4-AP-3-MeOH is the optimal potassium channel blocker for ex vivo spinal cord white-matter strip preparations requiring axonal conduction restoration without confounding electrophysiological side effects. Based on direct comparative data, it delivers 10-fold higher potency than 4-AP while preserving axonal responsiveness to repetitive stimuli [1]. Effective concentrations span 0.1–100 μM, providing a 1,000-fold experimental window for dose-response studies [2]. This compound is particularly suited for laboratories investigating traumatic spinal cord injury mechanisms where maintaining physiological axonal firing patterns is critical.

Multiple Sclerosis and Demyelination Disease Models

In experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis, 4-AP-3-MeOH significantly restores axonal conduction in demyelinated spinal cord tissue [1]. Its wider therapeutic range and absence of deleterious effects on high-frequency axonal firing make it a superior tool compound compared to 4-AP for studying conduction deficits in chronic demyelinating conditions, where sustained neural signaling fidelity is essential for functional outcome measures.

Medicinal Chemistry: Kinase Inhibitor and CNS Drug Scaffold Derivatization

The bifunctional 4-amino-3-hydroxymethyl substitution pattern enables sequential, orthogonal derivatization strategies that mono-functional aminopyridines cannot support [1]. The primary alcohol serves as a handle for etherification, esterification, or silyl protection, while the aromatic amine participates in amide coupling, reductive amination, or heterocycle formation. This dual functionality has been exploited in patent literature for kinase inhibitor programs and vanilloid receptor ligand development [2], making 4-AP-3-MeOH the preferred building block for CNS-targeted library synthesis where both hydrogen bond donor/acceptor capacity and synthetic versatility are required.

Acute In Vivo Spinal Cord Compression Injury Intervention Studies

For preclinical in vivo programs evaluating pharmacological intervention after acute spinal cord compression, 4-AP-3-MeOH has demonstrated efficacy in improving SSEP conduction when applied topically within 30 minutes of injury [1]. The compound's documented superiority over 4-AP in preserving axonal electrophysiological integrity, combined with its wider concentration-response window [2], positions it as the higher-confidence candidate for translational studies where therapeutic index is a critical selection parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Aminopyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.